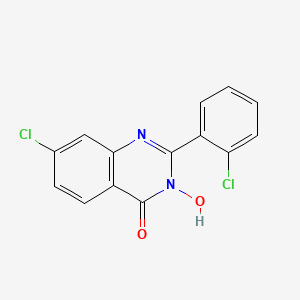

7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

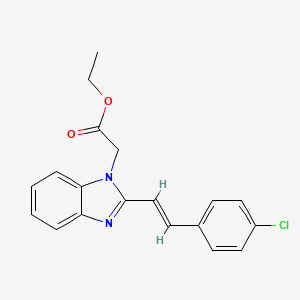

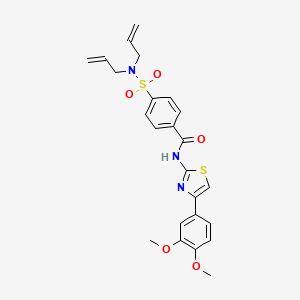

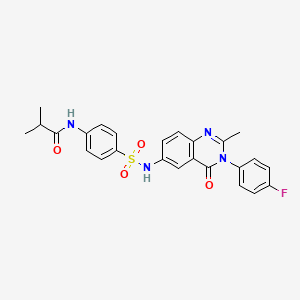

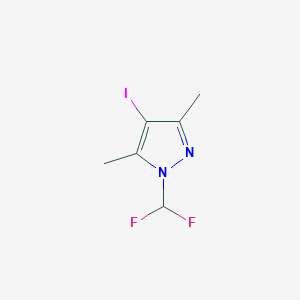

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a quinazolinone core, with chlorine atoms substituted at the 7-position of the quinazolinone ring and the 2-position of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving quinazolinones would largely depend on the substituents present on the quinazolinone core. Typically, quinazolinones can undergo reactions such as hydrolysis, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用

Implications in Medicinal Chemistry Quinazoline derivatives, including 7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds are significant in creating new potential medicinal agents, exhibiting diverse bioactivities like antibacterial properties against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus encourage the development of novel bioactive moieties, addressing challenges like antibiotic resistance and solubility issues in drug formulation (Tiwary et al., 2016).

Optoelectronic Materials Development Research on quinazoline derivatives extends into the field of optoelectronics, where these compounds contribute to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, underscoring the potential of quinazoline compounds in advancing optoelectronic technologies (Lipunova et al., 2018).

Biological Evaluation and Synthetic Approaches The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, which include this compound, focus on compounds with additional fused aromatic or heteroaromatic rings. These molecules exhibit a wide range of biological activities, opening new avenues in the search for active molecules across various domains of pharmaceutical research (Demeunynck & Baussanne, 2013).

Exploration of Anticancer Properties Quinazoline derivatives are extensively studied for their anticancer properties, showcasing the ability to inhibit critical cancer cell growth pathways. This research highlights the flexibility and efficacy of quinazoline derivatives in modulating gene and protein expressions involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. The continuous development and synthesis of novel quinazoline compounds as anticancer drugs remain a promising area of research, offering potential therapeutic advances in oncology (Moorthy et al., 2023).

作用機序

Target of Action

Similar compounds such as benzodiazepines are known to target gaba (gamma-aminobutyric acid) receptors in the central nervous system .

Mode of Action

It can be hypothesized that, like benzodiazepines, it may enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines, which may share some structural similarities, are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba in the central nervous system .

Pharmacokinetics

Benzodiazepines, a class of compounds with some structural similarities, are known for their lipophilic properties, leading to different rates of elimination, concentrations, volumes of distribution, and potencies .

Result of Action

Based on the effects of similar compounds, it can be hypothesized that it may lead to decreased anxiety, sedation, muscle relaxation, and potential anticonvulsant effects .

Action Environment

Factors such as weight, sex, age, smoking status, genetic polymorphisms, and pharmacokinetic interactions may require alterations in dosing for similar compounds like benzodiazepines .

Safety and Hazards

The safety and hazards associated with “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” would depend on various factors including its physical and chemical properties, its biological activity, and the dose administered. It’s important to handle all chemicals with appropriate safety precautions .

将来の方向性

The future research directions for “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” and related compounds could involve further exploration of their biological activities, the development of more efficient synthesis methods, and the design of new quinazolinone derivatives with improved pharmacological properties .

特性

IUPAC Name |

7-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-10-12(7-8)17-13(18(20)14(10)19)9-3-1-2-4-11(9)16/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMYJIFTMZOCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)

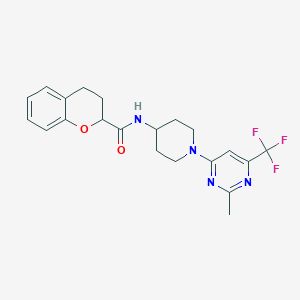

![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)

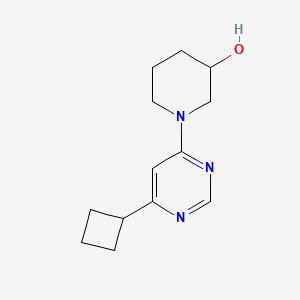

![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)